methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole have structural similarities and are used in various applications.
Uniqueness
METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H19N3O6S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-26-13-6-4-5-12-11(13)7-8-22(12)10-15(23)20-19-21-17(18(25)28-3)14(29-19)9-16(24)27-2/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
UVCNOFUBBPDSJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=C(S3)CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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